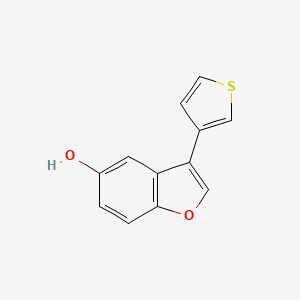
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H13Cl2N. It is a hydrochloride salt of an amine, characterized by the presence of a chloroethyl group, a methyl group, and a prop-2-en-1-yl group attached to the nitrogen atom. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride typically involves the alkylation of N-methylprop-2-en-1-amine with 2-chloroethanol in the presence of a strong acid like hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation reactions using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the compound in high purity. The final product is often crystallized and dried to achieve the desired physical form.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of azidoethyl, thiocyanatoethyl, or alkoxyethyl derivatives.
Oxidation: Formation of N-oxides or other oxidized amine derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride involves its interaction with biological molecules through alkylation. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that affect their function. This compound can target specific molecular pathways, making it useful in studying biochemical processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloroethyl)(methyl)amine hydrochloride
- (2-Chloroethyl)(ethyl)(prop-2-en-1-yl)amine hydrochloride
- (2-Chloroethyl)(methyl)(but-2-en-1-yl)amine hydrochloride
Uniqueness
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-chloroethyl)-N-methylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c1-3-5-8(2)6-4-7;/h3H,1,4-6H2,2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHUEUXZLRMCRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC=C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2381833.png)
![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2381837.png)

![3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2381840.png)
![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2381841.png)
![1-phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2381845.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2381846.png)
![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)
